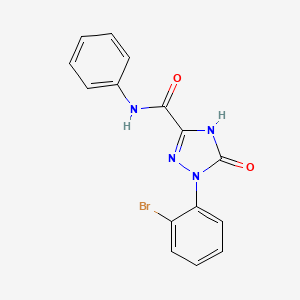![molecular formula C9H11FN2S B11806529 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and sulfur atoms in its structure adds to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine can be achieved through a convergent approach involving the annulation of cyclopropenes with aminocyclopropanes. This method utilizes either an organic or an iridium photoredox catalyst under blue LED irradiation to obtain good yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Analyse Chemischer Reaktionen
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine has several scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The sulfur atom can participate in redox reactions, further influencing the compound’s biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the fluorine and sulfur atoms, resulting in different chemical reactivity and biological activity.
Fluorinated heterocycles: Compounds containing fluorine atoms in their structure, which exhibit unique properties due to the presence of fluorine.
Thiabicyclo compounds: Compounds containing sulfur atoms in a bicyclic structure, which have distinct redox properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine and sulfur atoms within a bicyclic framework, providing a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H11FN2S |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(3-fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine |
InChI |
InChI=1S/C9H11FN2S/c10-7-5-6-8(9(6)13-7)12-3-1-11-2-4-12/h5,8,11H,1-4H2 |
InChI-Schlüssel |
LTJMKWRDELARJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2C3=C2SC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


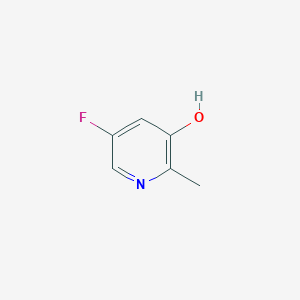
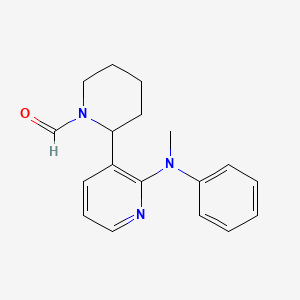
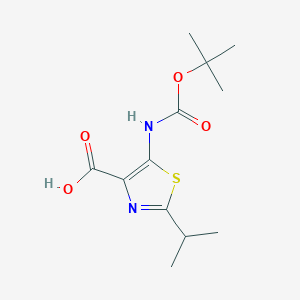
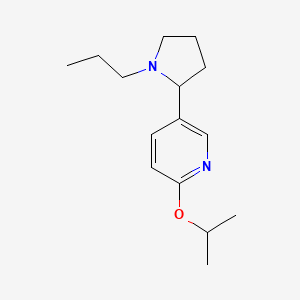


![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)

![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)
![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)



